3-dehydro-2-deoxy-D-gluconic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(4R,5R)-4,5,6-trihydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h4,6-7,9,12H,1-2H2,(H,10,11)/t4-,6+/m1/s1 |
InChI Key |
CNLFCQPCBQQMHK-XINAWCOVSA-N |
SMILES |
C(C(C(C(=O)CC(=O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CC(=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)CC(=O)O)O)O)O |
Origin of Product |
United States |
Metabolic Pathways Involving 3 Dehydro 2 Deoxy D Gluconic Acid
Biosynthesis of 3-Dehydro-2-deoxy-D-gluconic Acid
The formation of this compound (KDG) occurs through multiple enzymatic reactions from various precursors. These pathways are crucial for the assimilation of different sugar acids and carbohydrates in microorganisms.
Formation from D-Gluconate via Gluconate Dehydratase (GAD)
One of the primary routes for KDG synthesis is the dehydration of D-gluconate. This reaction is catalyzed by the enzyme gluconate dehydratase (GAD), systematically known as D-gluconate hydro-lyase (EC 4.2.1.39). GAD is a key enzyme in the non-phosphorylative and semi-phosphorylative Entner-Doudoroff pathways. The enzyme facilitates the removal of a water molecule from D-gluconate to form KDG. researchgate.netnih.gov This biocatalytic conversion is highly efficient and stereospecific, yielding solely D-KDG without the formation of side products. researchgate.netnih.gov The straightforward nature of this one-step reaction has made it a focus for biocatalytic production of KDG, for instance, using the thermostable GAD from the hyperthermophilic crenarchaeon Thermoproteus tenax. researchgate.netnih.gov
Enzyme Profile: Gluconate Dehydratase (GAD)
| Property | Description |
| EC Number | 4.2.1.39 |
| Systematic Name | D-gluconate hydro-lyase (2-dehydro-3-deoxy-D-gluconate-forming) |
| Substrate | D-Gluconate |
| Products | This compound (KDG) + H₂O |
| Pathway | Entner-Doudoroff Pathway (non-phosphorylative and semi-phosphorylative variants) |
Role of 2-deoxy-D-gluconate 3-dehydrogenase (EC 1.1.1.125) in Formation
KDG can also be synthesized from 2-deoxy-D-gluconate through an oxidation reaction. This conversion is catalyzed by 2-deoxy-D-gluconate 3-dehydrogenase, an oxidoreductase that utilizes NAD⁺ as a cofactor. The enzyme catalyzes the following reversible reaction:
2-deoxy-D-gluconate + NAD⁺ ⇌ 3-dehydro-2-deoxy-D-gluconate + NADH + H⁺
This enzyme, also called 2-deoxygluconate dehydrogenase, belongs to the family of oxidoreductases and plays a role in pentose and glucuronate interconversions.
Other Precursors and Enzymatic Conversions Leading to this compound
Beyond the two main pathways, KDG is synthesized from other precursors as part of various catabolic routes:
From 2,5-diketo-3-deoxygluconate (DKII): In some bacteria, such as Dickeya dadantii (formerly Erwinia chrysanthemi), KDG is formed by the reduction of 2,5-diketo-3-deoxygluconate (also known as (4S)-4,6-dihydroxy-2,5-dioxohexanoate). This reaction is catalyzed by 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127), which uses NADH as a cofactor. ebi.ac.uk
From D-Altronate: In the catabolism of hexuronates like D-glucuronate, D-altronate is formed and subsequently dehydrated by D-altronate dehydratase to produce KDG. researchgate.net
From Alginate Degradation: In bacteria capable of assimilating alginate, the polymer is broken down into a monosaccharide, 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU). researchgate.net A specific reductase then converts DEHU to KDG using NAD(P)H as a cofactor. researchgate.net
Catabolism and Degradation Pathways of this compound
KDG is not an end product but a crucial intermediate that is further metabolized, primarily by feeding into the Entner-Doudoroff pathway.
Involvement in the Entner-Doudoroff Pathway
The classical Entner-Doudoroff (ED) pathway is a glycolytic route that catabolizes glucose to pyruvate (B1213749). Its key intermediate is 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). frontiersin.org this compound (KDG) is not part of the classical ED pathway but is the central intermediate of the semi-phosphorylative (or modified) ED pathway. frontiersin.orgnih.gov In this variation, unphosphorylated sugar acids are converted to KDG, which must then be phosphorylated to enter the main ED pathway. frontiersin.orgnih.gov
Phosphorylative Entner-Doudoroff Pathway
The entry of KDG into the phosphorylative stage of the ED pathway is mediated by the enzyme 2-dehydro-3-deoxygluconokinase (KDGK), also known as 2-keto-3-deoxygluconokinase (EC 2.7.1.45). wikipedia.org KDGK catalyzes the ATP-dependent phosphorylation of KDG at the C6 position, yielding 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) and ADP. wikipedia.org
Reaction Catalyzed by KDGK ATP + 3-dehydro-2-deoxy-D-gluconate ⇌ ADP + 2-keto-3-deoxy-6-phospho-D-gluconate
Once KDPG is formed, it becomes the substrate for KDPG aldolase (B8822740) (EC 4.1.2.14), the second key enzyme of the classical ED pathway. frontiersin.org KDPG aldolase cleaves KDPG into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate. frontiersin.org The latter can then be further metabolized through the lower stages of glycolysis to generate additional ATP and pyruvate. The presence of KDGK signifies that an organism can metabolize glucose and sugar acids via the modified, semi-phosphorylative ED pathway. nih.gov
Metabolic Flow from KDG to Pyruvate
| Step | Substrate | Enzyme | Product(s) | Pathway Stage |
| 1 | This compound (KDG) | 2-Dehydro-3-deoxygluconokinase (KDGK) | 2-Keto-3-deoxy-6-phospho-D-gluconate (KDPG) | Semi-Phosphorylative ED |
| 2 | 2-Keto-3-deoxy-6-phospho-D-gluconate (KDPG) | KDPG Aldolase | Pyruvate + Glyceraldehyde-3-phosphate | Phosphorylative ED |
Non-Phosphorylative Entner-Doudoroff Pathway
The non-phosphorylative Entner-Doudoroff (np-ED) pathway is a variation of the ED pathway for glucose degradation, notably found in certain archaea, such as thermoacidophiles like Sulfolobus solfataricus and Picrophilus torridus. researchgate.netresearchgate.netnih.gov Unlike the classic ED pathway, this route does not involve the phosphorylation of the initial glucose substrate. nih.govwikipedia.org
In this pathway, glucose is first oxidized to D-gluconate. researchgate.netresearchgate.net The D-gluconate is then dehydrated by the enzyme gluconate dehydratase to form this compound (KDG). researchgate.netresearchgate.netnih.gov This step is critical as it prepares the molecule for cleavage. The KDG is subsequently cleaved by the key enzyme 2-keto-3-deoxygluconate aldolase (KDG aldolase) into pyruvate and D-glyceraldehyde. researchgate.netresearchgate.netmonarchinitiative.org The D-glyceraldehyde can then be oxidized to D-glycerate, which is later phosphorylated to enter the lower part of the glycolysis pathway, eventually forming a second molecule of pyruvate. researchgate.netnih.gov This pathway is characterized by its lack of substrate-level phosphorylation in the initial steps, distinguishing it from phosphorylative versions. nih.gov
| Enzyme | Reaction | Organism Examples |
| Glucose Dehydrogenase | Glucose → D-Gluconate | Sulfolobus solfataricus, Picrophilus torridus |
| Gluconate Dehydratase | D-Gluconate → this compound (KDG) | Sulfolobus solfataricus, Picrophilus torridus, Thermoproteus tenax |
| 2-Keto-3-deoxygluconate aldolase (KDGA) | This compound (KDG) → Pyruvate + D-Glyceraldehyde | Sulfolobus solfataricus, Picrophilus torridus, Aspergillus niger |
| Glyceraldehyde Dehydrogenase | D-Glyceraldehyde → D-Glycerate | Sulfolobus solfataricus, Thermoplasma acidophilum |
| Glycerate Kinase | D-Glycerate + ATP → 2-Phospho-D-glyceric acid + ADP | Sulfolobus solfataricus, Picrophilus torridus |
Role in Pentose and Glucuronate Interconversions
This compound is an intermediate in the broader metabolic network of pentose and glucuronate interconversions. wikipedia.orgwikipedia.org This complex pathway involves the conversion of various five-carbon sugars (pentoses) and sugar acids like glucuronate. creative-proteomics.com The enzyme 2-deoxy-D-gluconate 3-dehydrogenase catalyzes the formation of 3-dehydro-2-deoxy-D-gluconate from 2-deoxy-D-gluconate, directly linking it to this network. wikipedia.org Furthermore, the enzyme 2-dehydro-3-deoxygluconokinase (also known as KDG kinase) can phosphorylate KDG to form 6-phospho-2-dehydro-3-deoxy-D-gluconate (KDPG). wikipedia.orgfrontiersin.org This phosphorylated product, KDPG, is the central intermediate of the classical, phosphorylative Entner-Doudoroff pathway, which is also involved in uronic acid degradation. wikipedia.orgfrontiersin.org
Participation in Pectin (B1162225) Degradation Pathways
Pectin, a major component of plant cell walls, is a complex polysaccharide that can be utilized as a carbon source by various microbes. researchgate.net The degradation of pectin often leads to the formation of this compound. researchgate.netnih.gov Pectinolytic microbes, including marine bacteria and the rabbit caecal bacterium Bifidobacterium pseudolongum, break down pectin into smaller units. researchgate.netnih.gov These products are then catabolized through a modified Entner-Doudoroff pathway where KDG is a key metabolite. nih.govnih.gov For example, in some bacteria, the degradation of galacturonan (a component of pectin) yields intermediates that are ultimately converted to KDG. researchgate.net This makes KDG a significant catabolite in the microbial breakdown of this abundant biopolymer. nih.gov
Cleavage into Downstream Metabolic Intermediates (e.g., Pyruvate, Glyceraldehyde-3-phosphate)
The catabolic fate of this compound is its cleavage into smaller, central metabolic intermediates. This reaction is catalyzed by the enzyme 2-keto-3-deoxygluconate aldolase (KDG aldolase). researchgate.netnih.gov
In the non-phosphorylative pathway , KDG aldolase reversibly cleaves KDG into one molecule of pyruvate and one molecule of D-glyceraldehyde. researchgate.netresearchgate.netmonarchinitiative.org
In phosphorylative pathways , the phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is cleaved by KDPG aldolase into pyruvate and D-glyceraldehyde-3-phosphate. frontiersin.orgebi.ac.ukwikipedia.org
The pyruvate produced can directly enter central carbon metabolism, such as the citric acid cycle. nih.gov The D-glyceraldehyde from the non-phosphorylative pathway requires further conversion (oxidation and phosphorylation) to become glyceraldehyde-3-phosphate, which can then proceed through the glycolytic pathway to yield another molecule of pyruvate. researchgate.nettaylorandfrancis.com The enzyme KDG aldolase from the fungus Aspergillus niger has been purified and shown to have Km values of 10 mM for KDG, 3.0 mM for pyruvate, and 13.3 mM for glyceraldehyde. nih.gov
Microbial-Specific Degradation Mechanisms
Different microbes exhibit variations in how they metabolize this compound, reflecting their metabolic versatility.
Hyperthermophilic Archaea : Organisms like Sulfolobus solfataricus and Thermoproteus tenax possess a "branched" ED pathway. nih.gov They utilize a bifunctional aldolase that can cleave both the non-phosphorylated form (KDG) and the phosphorylated form (KDPG). nih.gov This allows for the operation of both a semi-phosphorylative and a non-phosphorylative ED pathway simultaneously. nih.gov In contrast, Picrophilus torridus employs a strictly non-phosphorylative pathway with a KDG aldolase that is highly specific for KDG and shows very low activity with KDPG. nih.gov
Fungi : The fungus Aspergillus niger utilizes a non-phosphorylative pathway for gluconate degradation, involving the formation and subsequent cleavage of KDG by a specific KDG aldolase. nih.govdntb.gov.ua
Bacteria : In the context of pectin degradation, bacteria like Bifidobacterium pseudolongum catabolize the acidic products of pectin breakdown via a modified Entner-Doudoroff pathway that involves KDPG aldolase activity. nih.gov In alginate-assimilating bacteria such as Flavobacterium sp., KDG is an intermediate that gets phosphorylated by KDG kinase to KDPG, which is then cleaved by KDPG aldolase. nih.gov
| Organism Type | Pathway Type | Key Aldolase | Aldolase Substrate(s) |
| Picrophilus torridus (Archaea) | Strictly Non-phosphorylative ED | KDG-specific aldolase (KDGA) | KDG |
| Sulfolobus solfataricus (Archaea) | Branched (Semi- and Non-phosphorylative) ED | Bifunctional KDG/KDPG aldolase (KD(P)GA) | KDG and KDPG |
| Aspergillus niger (Fungi) | Non-phosphorylative | KDG aldolase | KDG |
| Flavobacterium sp. (Bacteria) | Semi-phosphorylative (Alginate degradation) | KDPG aldolase | KDPG |
Regulation of 3 Dehydro 2 Deoxy D Gluconic Acid Metabolism
Allosteric Regulation of Key Enzymes
The activity of enzymes central to 3-dehydro-2-deoxy-D-gluconic acid metabolism is also modulated by allosteric regulation, allowing for rapid fine-tuning of metabolic flux in response to cellular needs. A key enzyme in this pathway is 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), which catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govnih.govwikipedia.org
While detailed allosteric sites are still under investigation for all relevant enzymes, the activity of KDPG aldolase is known to be influenced by the concentration of its substrates and products. nih.gov The reversible nature of the reaction it catalyzes means that an accumulation of pyruvate and D-glyceraldehyde-3-phosphate can drive the reaction in the direction of KDPG synthesis. nih.govnih.gov
Furthermore, various pyruvate analogues have been synthesized and shown to act as inhibitors of KDPG aldolase. nih.gov These inhibitors can be competitive or exhibit slow-binding inhibition, suggesting that the active site of the enzyme can be targeted for modulation. nih.gov This indicates a potential for in vivo regulation by structurally similar molecules.
In Sulfolobus solfataricus, the KDG aldolase (KDGA) exhibits substrate promiscuity, being able to cleave both KDG and D-2-keto-3-deoxygalactonate (KDGal). nih.gov This lack of strict stereoselectivity suggests a flexible active site that might be subject to regulation by a broader range of molecules. nih.gov
Carbon Catabolite Repression and its Impact on this compound Pathways
Carbon catabolite repression (CCR) is a global regulatory mechanism in bacteria that ensures the preferential utilization of energy-efficient carbon sources, such as glucose, over less-preferred ones. oup.com The metabolism of this compound, being part of the Entner-Doudoroff pathway, is significantly influenced by CCR. oup.comnih.gov
In many bacteria, the presence of glucose represses the expression of genes required for the catabolism of other carbon sources. oup.com This repression is often mediated by the intermediates of the preferred metabolic pathway. In Pseudomonas putida, it has been shown that key catabolites of the ED pathway itself, namely 6-phosphogluconate and/or 2-dehydro-3-deoxyphosphogluconate, act as intracellular signals that trigger the repression of other catabolic pathways. nih.gov
The Crc/Hfq system, as mentioned earlier, is a key player in mediating CCR at the post-transcriptional level in Pseudomonads. nih.govcsic.esresearchgate.net When a preferred carbon source like glucose is available, the Crc/Hfq complex is active and represses the translation of enzymes required for the metabolism of alternative carbon sources. csic.es
Interestingly, engineering Escherichia coli to redirect its glycolytic flux from the Embden-Meyerhof-Parnas (EMP) pathway towards the ED pathway has been shown to alleviate glucose catabolite repression. nih.govosti.gov This suggests that the metabolic context and the relative activities of different glycolytic pathways play a crucial role in the stringency of CCR.
Table 2: Impact of Carbon Source on Metabolic Flux in Engineered E. coli
| Strain | Glycolytic Pathway Flux | Observation |
| Wild-type | EMPP (~86%), OPPP (~14%), EDP (~0%) | Strong glucose catabolite repression. nih.gov |
| ΔpfkA mutant | OPPP (~60%), EDP (~14%) | Reduced glucose catabolite repression, co-metabolism of acetate. nih.govosti.gov |
| ΔpfkA mutant with overexpressed edd and eda | EDP (~70%) | Further redirection of flux through the ED pathway. nih.govosti.gov |
Environmental Factors Influencing Metabolic Flux
The metabolic flux through the pathways involving this compound is also influenced by various environmental factors, which can alter the expression and activity of the associated enzymes.
One significant factor is the availability of oxygen. The Entner-Doudoroff pathway is more prevalent in aerobic and facultative anaerobic bacteria compared to strict anaerobes. wikipedia.org This is attributed to the lower ATP yield of the ED pathway compared to the EMP pathway. nih.govpnas.org Aerobic organisms can compensate for this lower ATP yield through oxidative phosphorylation. wikipedia.org
Oxidative stress is another environmental condition that can favor the utilization of the ED pathway. The ED pathway produces NADPH, which is crucial for the regeneration of antioxidant defenses. nih.gov Studies on marine bacteria have shown that strains using the ED pathway exhibit more robust resistance to oxidative stress. nih.gov
Nutrient availability, in general, plays a role in the choice of glycolytic pathway. In nutrient-limited environments, such as marine ecosystems, the ED pathway, which has a lower protein cost to carry the same amount of flux compared to the EMP pathway, may be favored. pnas.orgasm.org
Exposure to certain environmental stressors can also impact the regulation of this metabolic route. For example, in E. coli, mutations in the eda gene, which encodes KDPG aldolase, can lead to increased sensitivity to UV radiation, suggesting a link between the ED pathway and DNA damage response. biocyc.org
Advanced Synthetic Methodologies for 3 Dehydro 2 Deoxy D Gluconic Acid and Derivatives
Biocatalytic Synthesis Routes
Biocatalytic methods leverage the high specificity and efficiency of enzymes to produce KDG, offering significant advantages over conventional chemical synthesis. mdpi.com These biological processes typically involve fewer reaction steps and operate under milder conditions, leading to higher purity and yields. mdpi.com
One-Step Enzymatic Production from D-Gluconate
A highly efficient and straightforward method for producing KDG involves the direct, one-step biocatalytic dehydration of D-gluconate. nih.govresearchgate.net This process utilizes a gluconate dehydratase (GAD) enzyme to catalyze the selective elimination of a water molecule from the D-gluconate substrate. researchgate.net This enzymatic conversion is noted for its completeness, converting D-gluconate entirely into KDG without the formation of side products. nih.govresearchgate.net The final yield of this one-step reaction is approximately 90%. nih.govresearchgate.net This approach represents a significant improvement over multi-step chemical syntheses, offering a resource-efficient and highly selective route to pure KDG. nih.govresearchgate.net
Utilization of Recombinant Enzymes (e.g., from Thermoproteus tenax)
A key breakthrough in the biocatalytic production of KDG is the use of a recombinant gluconate dehydratase (GAD) from the hyperthermophilic crenarchaeon Thermoproteus tenax. nih.govnih.gov This enzyme is exceptionally well-suited for biotechnological applications due to its intrinsic thermostability. nih.gov The gene encoding the T. tenax GAD is overexpressed in a host organism, typically Escherichia coli, allowing for large-scale production of the enzyme. nih.govresearchgate.net
The high thermal stability of this enzyme allows for a simplified and rapid purification process involving just two precipitation steps: heat precipitation followed by ammonium (B1175870) sulfate (B86663) precipitation. nih.govnih.gov This procedure effectively removes most of the host cell proteins, yielding a highly active biocatalyst. nih.govresearchgate.net The enzyme's ability to completely and stereospecifically convert D-gluconate to KDG makes it a cornerstone of modern biocatalytic synthesis of this compound. nih.gov
Engineered Microbial Strains for Enhanced Production (e.g., Escherichia coli, filamentous fungi)
To enhance the production of KDG, microbial strains are often engineered to serve as efficient whole-cell biocatalysts or factories for recombinant enzyme production.
Escherichia coli is widely used as a host for the recombinant overproduction of enzymes like the gluconate dehydratase from T. tenax. nih.govresearchgate.net Its well-understood genetics and rapid growth make it an ideal system for generating the large quantities of the biocatalyst needed for KDG synthesis. nih.gov
Filamentous fungi have also been identified as promising candidates for the direct production of KDG through fermentation processes. google.com A key strategy involves genetically modifying the fungal strains to enhance the accumulation of KDG. google.com This is achieved by reducing or eliminating the activity of enzymes that naturally break down KDG, such as 2-Keto-3-Deoxy-Gluconate (KDG) aldolase (B8822740). google.com By inactivating the gene encoding this aldolase, the metabolic flux is redirected, causing KDG to accumulate to higher levels than in non-transformed fungi. google.com
Chemo-Enzymatic Approaches
While one-step biocatalysis has proven highly effective for KDG synthesis, chemo-enzymatic approaches combine chemical and enzymatic steps to potentially optimize production pathways for other complex molecules. In the context of KDG, the biocatalytic route is so efficient that it largely supersedes more complex methods. nih.gov The enzymatic dehydration of D-gluconate is a highly resource-efficient, one-step preparation that offers a superior alternative to lengthy and often hazardous multi-step chemical reactions. nih.govresearchgate.netfrontiersin.org For related compounds, multi-step enzymatic syntheses have been described, such as the production of 2-keto-3-deoxy-6-phosphogluconate (KDPG) from D-gluconate, which involves a KDG intermediate. frontiersin.org However, for KDG itself, the direct enzymatic conversion from D-gluconate remains the most advantageous and economically feasible method described. nih.govfrontiersin.org
Stereospecificity and Purity Considerations in Synthesis
A significant advantage of enzymatic synthesis over chemical methods is the high degree of stereospecificity. nih.govmdpi.com The gluconate dehydratase from T. tenax exhibits complete stereoselectivity, ensuring that the D-isomer of gluconate is converted exclusively to stereochemically pure 2-keto-3-deoxy-D-gluconate (D-KDG). nih.govnih.gov
This specificity is crucial as it eliminates the formation of unwanted stereoisomers, a common problem in non-biological synthesis that leads to complex racemic mixtures and difficult purification processes. mdpi.com The biocatalytic reaction yields a product of high purity, with the primary reaction product being the desired KDG. researchgate.net The subsequent purification is also simplified; the final KDG product can be easily separated from the thermostable enzyme catalyst by simple ultrafiltration, resulting in a high-purity solution of the target compound. nih.govresearchgate.net
Scalability and Economic Feasibility of Production Methods
The one-step biocatalytic synthesis of KDG using the GAD enzyme from T. tenax is considered a highly economic and scalable process. nih.govresearchgate.net It replaces complex and time-consuming multi-step reactions, significantly reducing production costs and resource consumption. nih.gov The method has been proven effective for lab-scale and gram-scale production and is described as being easily scalable for industrial applications. nih.govresearchgate.net
The economic feasibility is enhanced by several factors:
Inexpensive Precursor: The starting material, D-gluconate, is a relatively inexpensive and readily available carbohydrate precursor. nih.govfrontiersin.org
Simple Enzyme Purification: The thermostability of the T. tenax GAD allows for a simple, rapid, and cost-effective purification process. nih.gov
High Conversion Rate: The complete conversion of the substrate to the final product with a yield of around 90% maximizes efficiency and minimizes waste. nih.govresearchgate.net
Simplified Product Separation: The use of ultrafiltration for product purification is a straightforward and established industrial technique. nih.gov
These factors combine to make the biocatalytic route an economically attractive and industrially viable method for producing high-purity KDG. frontiersin.org
Data Tables
Table 1: Comparison of KDG Synthesis Methodologies
| Feature | Chemical Synthesis | Biocatalytic Synthesis (T. tenax GAD) |
|---|---|---|
| Number of Steps | Multiple | One-step nih.govresearchgate.net |
| Stereospecificity | Often low, produces racemic mixtures mdpi.com | High, produces stereochemically pure D-KDG nih.govnih.gov |
| Purity & Yield | Generally lower, side products common | High purity, ~90% yield nih.govresearchgate.net |
| Reaction Conditions | Often harsh (e.g., hazardous chemicals) frontiersin.org | Mild (aqueous environment) |
| Purification | Complex, requires extensive chromatography | Simple (e.g., ultrafiltration) nih.gov |
| Scalability | Can be complex and costly | Described as easily scalable nih.govresearchgate.net |
| Economic Feasibility | Less favorable due to multiple steps | Highly economic and resource-efficient nih.govresearchgate.net |
Table 2: Properties of Recombinant T. tenax Gluconate Dehydratase (GAD) for KDG Production
| Property | Description | Source |
|---|---|---|
| Source Organism | Thermoproteus tenax (hyperthermophilic crenarchaeon) | nih.govnih.gov |
| Production Host | Recombinantly overproduced in Escherichia coli | nih.govresearchgate.net |
| Key Characteristic | High thermostability | nih.gov |
| Purification Method | Simplified two-step process (heat and ammonium sulfate precipitation) | nih.govnih.gov |
| Catalytic Function | Dehydration of D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG) | researchgate.net |
| Conversion Efficiency | Complete conversion of substrate | nih.govresearchgate.net |
| Product Specificity | Solely stereochemically pure KDG | nih.gov |
Biological Roles and Broader Implications of 3 Dehydro 2 Deoxy D Gluconic Acid
Role in Microbial Physiology and Adaptation
KDG plays a crucial role in the physiology and adaptation of many microorganisms, particularly bacteria. ontosight.ai It serves as a vital link in the catabolism of various sugars and sugar acids, contributing to the organism's ability to thrive in diverse environments.
Carbon Source Utilization and Energy Production
A primary role of KDG is its function as an intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism that is distinct from glycolysis. wikipedia.orgnumberanalytics.comlibretexts.org This pathway is particularly prominent in Gram-negative bacteria and is also found in some Gram-positive bacteria and archaea. wikipedia.orglibretexts.org In this pathway, glucose is converted to KDG, which is then cleaved to generate pyruvate (B1213749) and glyceraldehyde-3-phosphate, ultimately yielding energy in the form of ATP and reducing equivalents (NADH and NADPH). wikipedia.orgnih.gov
Certain bacteria can utilize gluconate, a sugar acid found in the intestinal milieu, as an energy source through the ED pathway, where KDG is a key intermediate. nih.govontosight.ai For instance, Vibrio cholerae and Escherichia coli utilize this pathway for gluconate catabolism. nih.govnih.gov The uptake of KDG into the bacterial cell is facilitated by specific transport proteins called permeases. ontosight.aiontosight.ai The expression of these permeases is often induced by the presence of KDG, allowing bacteria to efficiently adapt to and utilize available carbon sources. ontosight.ai
Some clostridial species ferment gluconate via KDG, which is subsequently phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) and then cleaved by KDPG aldolase (B8822740). nih.gov This highlights the adaptability of microbial metabolic pathways in utilizing different carbon sources for energy.
Contribution to Bacterial Polysaccharide and Cell Wall Components
KDG is an integral constituent of bacterial polysaccharides. mdpi.com Keto-deoxy sugar acids, including KDG, are key intermediates in the central metabolic pathways of hexoses and pentoses, which are building blocks for these complex carbohydrates. mdpi.com While the direct incorporation of KDG into specific, well-characterized polysaccharides is an area of ongoing research, its position as a metabolic precursor underscores its importance in the biosynthesis of the bacterial cell envelope.
Occurrence and Significance in Diverse Organisms (e.g., Bacteria, Archaea, Fungi, Plants)
KDG is not limited to bacteria; it has been identified in a wide range of organisms, from archaea to fungi and even plants, highlighting its widespread metabolic significance. hmdb.cafrontiersin.org
Bacteria: As extensively discussed, KDG is a central metabolite in many bacterial species, particularly those employing the ED pathway. libretexts.org This includes a variety of Gram-negative bacteria such as Pseudomonas, Rhizobium, Azotobacter, and Agrobacterium. libretexts.org Some Gram-positive bacteria, like Enterococcus faecalis, also utilize this pathway. libretexts.org In the plant pathogen Erwinia chrysanthemi, KDG metabolism is crucial for utilizing glucose and other sugars. ontosight.ai
Archaea: The hyperthermophilic archaeon Sulfolobus solfataricus metabolizes glucose through a non-phosphorylative variant of the ED pathway, where KDG is a key intermediate. nih.gov Similarly, the haloarchaeon Haloferax volcanii is proposed to degrade glucose via a semi-phosphorylative ED pathway involving KDG. oup.comasm.org
Fungi: Filamentous fungi have been shown to be capable of producing KDG. google.com Research has demonstrated that by genetically modifying filamentous fungi to reduce the activity of KDG aldolase, the accumulation of KDG can be significantly increased. google.com
Plants: Recent studies have provided evidence for the presence and use of the Entner-Doudoroff pathway in plants, including barley (Hordeum vulgare), ferns, algae, and mosses. wikipedia.org This suggests that KDG also plays a role in the central metabolism of these higher organisms.
Intersections with Other Central Metabolic Pathways
The metabolism of KDG is intricately linked with several central metabolic pathways, demonstrating its central position in cellular metabolism.
The most prominent intersection is with the Entner-Doudoroff pathway , where KDG is a key intermediate. wikipedia.org The products of KDG cleavage, pyruvate and glyceraldehyde-3-phosphate, directly feed into other core pathways. Pyruvate can enter the tricarboxylic acid (TCA) cycle for further energy generation. nih.govresearchgate.net Glyceraldehyde-3-phosphate is an intermediate of the glycolytic pathway (Embden-Meyerhof-Parnas pathway) and the pentose phosphate (B84403) pathway (PPP) . nih.govwikipedia.org
In some organisms, KDG metabolism is also connected to the degradation of uronic acids, such as D-glucuronic acid and D-galacturonic acid. frontiersin.orgnih.gov For instance, in E. coli, the hexuronate pathway leads to the formation of KDG. nih.gov Furthermore, KDG is an intermediate in the degradation of complex polymers like pectin (B1162225). frontiersin.org
The metabolism of KDG is regulated by complex genetic networks. In E. coli, the kdg regulon controls the expression of genes involved in KDG transport and metabolism, including KDG kinase and KDPG aldolase. nih.gov This regulation ensures that the cell can respond efficiently to the availability of different carbon sources.
Potential as a Biomarker in Research Contexts (excluding clinical human data)
The unique presence and central role of KDG in specific metabolic pathways make it a potential biomarker in various research contexts.
In environmental and microbial research, the presence and concentration of KDG and its metabolic enzymes could serve as indicators of active ED pathway utilization within a microbial community. frontiersin.org This could be valuable for understanding carbon cycling and microbial ecology in different environments.
Furthermore, KDG has been suggested as a potential biomarker for the consumption of certain foods, as it has been detected in chickens, domestic pigs, and various other animals. hmdb.ca
The availability of KDG is also crucial for biochemical analyses of enzymes and metabolic pathways. frontiersin.org Its use as a standard in metabolomics can aid in the identification and quantification of this and related metabolites, furthering our understanding of microbial and plant metabolism. frontiersin.org
Table of Organisms and KDG Pathway Variants
| Organism Group | Example Species | KDG Pathway Variant | Reference(s) |
| Gram-negative Bacteria | Pseudomonas saccharophila | Classical Entner-Doudoroff | wikipedia.org |
| Gram-negative Bacteria | Vibrio cholerae | Entner-Doudoroff | nih.gov |
| Gram-negative Bacteria | Erwinia chrysanthemi | Entner-Doudoroff | ontosight.ai |
| Gram-positive Bacteria | Enterococcus faecalis | Entner-Doudoroff | libretexts.org |
| Archaea | Sulfolobus solfataricus | Non-phosphorylative Entner-Doudoroff | nih.gov |
| Archaea | Haloferax volcanii | Semi-phosphorylative Entner-Doudoroff | oup.comasm.org |
| Fungi | Filamentous Fungi | D-Galacturonate degradation | google.com |
| Plants | Hordeum vulgare (Barley) | Entner-Doudoroff | wikipedia.org |
Analytical and Detection Methodologies for 3 Dehydro 2 Deoxy D Gluconic Acid
Chromatographic Techniques (e.g., LC-MS, HPLC) for Identification and Quantification
Chromatographic methods are central to the analysis of 3-dehydro-2-deoxy-D-gluconic acid, offering high sensitivity and selectivity for both its identification and quantification in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and quantification of KDG. In one method, separation of KDG from its precursor, D-gluconic acid, was achieved, with the compounds identified by their mass-to-charge ratio ([M-H]⁻). The extracted ion chromatograms showed a clear distinction between gluconic acid ([M-H]⁻ = 195.052 Da) and KDG ([M-H]⁻ = 177.041 Da) sigmaaldrich.com. The linearity of the MS signal response with concentration allows for accurate quantification sigmaaldrich.com. High-resolution mass spectrometry, such as LC-ESI-Orbitrap, provides detailed fragmentation data (MS2) for structural confirmation, with a precursor m/z of 177.04045 observed in negative ion mode nih.gov.
High-Performance Liquid Chromatography (HPLC) is widely used, often in conjunction with UV or fluorescence detectors. A highly sensitive HPLC method involves pre-column derivatization of the carbonyl group of KDG with o-phenylenediamine (OPD) biorxiv.org. This reaction creates a fluorescent adduct that can be detected with high sensitivity. The resulting derivative is typically monitored using a fluorescence detector with excitation at 338 nm and emission at 414 nm, which is significantly more sensitive than UV absorbance detection at 338 nm biorxiv.org. This method has been optimized to separate KDG from structurally similar compounds like 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII) using a gradient elution biorxiv.org.
Another HPLC approach utilizes an amino column (e.g., Shim-pack CLC-NH2) with a mobile phase of ammonium (B1175870) dihydrogen phosphate (B84403) solution and UV detection at 210 nm. This method has been successfully applied to the simultaneous determination of 2-keto-D-gluconic acid and its stereoisomer, 2-keto-L-gulonic acid, in fermentation broths mdpi.org.
Table 1: Summary of Chromatographic Conditions for this compound (KDG) Analysis
| Technique | Column | Mobile Phase/Gradient | Detection | Retention Time (KDG) | Key Findings |
| LC-MS | Not specified | Not specified | MS (Negative Ion Mode) | Not specified | Precursor ion [M-H]⁻ detected at m/z 177.041. Allows for separation from gluconic acid (m/z 195.052) sigmaaldrich.com. |
| HPLC | Not specified | Linear gradient of trifluoroacetic acid and acetonitrile | Fluorescence (Ex: 338 nm, Em: 414 nm) & UV (338 nm) | ~16 minutes | Requires derivatization with o-phenylenediamine (OPD). Fluorescence detection is ~2500-fold more sensitive than UV biorxiv.org. |
| HPLC | Shim-pack CLC-NH2 | 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) | UV (210 nm) | ~19 minutes | Allows simultaneous quantification of 2-KDG and 2-KLG in fermentation broth mdpi.org. |
Spectroscopic Methods
Spectroscopic methods for the analysis of this compound are typically coupled with other techniques like chromatography or enzymatic assays.
UV-Visible (UV-Vis) Spectrophotometry is the most common spectroscopic method employed. In HPLC analysis, UV detectors are used to monitor the eluent. After derivatization with o-phenylenediamine (OPD), the KDG adduct exhibits a maximum absorbance at 338 nm biorxiv.org. While effective, its sensitivity is lower compared to fluorescence detection for the same derivative biorxiv.org.
In the context of enzymatic assays, spectrophotometry is used to measure the change in concentration of nicotinamide cofactors, NADH or NADPH. The formation or consumption of these molecules is monitored by the change in absorbance at 340 nm, which is directly proportional to the amount of analyte or the activity of the enzyme being assayed megazyme.comoiv.intfrontiersin.org.
Enzymatic Assays for Detection and Activity Measurement
Enzymatic assays provide a highly specific means of detecting and quantifying this compound or the activity of enzymes involved in its metabolism. These assays are often based on the coupling of one or more enzymatic reactions to the reduction or oxidation of NAD(P)⁺/NAD(P)H, which is then measured spectrophotometrically.
One key enzyme is 2-dehydro-3-deoxygluconokinase (KDGK) , which catalyzes the phosphorylation of KDG to 6-phospho-2-dehydro-3-deoxy-D-gluconate, using ATP wikipedia.org. This reaction can be coupled to other enzymes in an assay system.
Another relevant enzyme is 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase , which oxidizes KDG while reducing NAD⁺ to NADH . The rate of NADH formation, measured at 340 nm, is proportional to the KDG concentration. The enzyme from Erwinia chrysanthemi has an optimal pH of 10 for the oxidation of KDG and shows apparent Km values of 7.7 mM for KDG and 0.4 mM for NAD⁺ .
A coupled assay can also be used to determine KDG formation. For instance, the formation of 2-keto-3-deoxy-6-phosphogluconate (KDPG), a related phosphorylated intermediate, can be measured by coupling its cleavage by KD(P)GA-aldolase to the oxidation of NADH by lactate dehydrogenase frontiersin.org. A similar principle can be applied to KDG.
Table 2: Enzymatic Assays Relevant to this compound (KDG) Detection
| Enzyme | Principle | Reaction | Detection Method |
| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | KDG is oxidized, leading to the reduction of NAD⁺ to NADH . | KDG + NAD⁺ ⇌ (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H⁺ | Spectrophotometric measurement of NADH increase at 340 nm . |
| 2-dehydro-3-deoxygluconokinase (KDGK) | KDG is phosphorylated by ATP. This reaction can be coupled to other enzymes for detection wikipedia.org. | ATP + KDG ⇌ ADP + 6-phospho-KDG | Coupled to subsequent reactions that produce a measurable signal (e.g., change in NADH/NADPH). |
| Coupled Assay with KD(P)GA-aldolase & Lactate Dehydrogenase | KDG (or its phosphorylated form) is cleaved, and the product (pyruvate) is used in a second reaction that consumes NADH frontiersin.org. | 1. KDPG → Pyruvate (B1213749) + G3P2. Pyruvate + NADH + H⁺ → Lactate + NAD⁺ | Spectrophotometric measurement of NADH decrease at 340 nm frontiersin.org. |
Sample Preparation and Derivatization Strategies
Proper sample preparation is critical to remove interfering substances and ensure accurate analysis of this compound. The strategy depends on the sample matrix and the chosen analytical technique.
For enzymatic assays in complex samples like wine or food products, preparation may involve several steps. Suspended particles can be removed by filtration or centrifugation oiv.int. Protein-containing samples often require deproteinization, which can be achieved by adding perchloric acid followed by centrifugation and neutralization, or by using Carrez reagents megazyme.com. For colored liquid samples, treatment with polyvinylpolypyrrolidone (PVPP) can remove pigments that may interfere with colorimetric measurements sigmaaldrich.com. Dilution is often necessary to bring the analyte concentration within the linear range of the assay megazyme.comoiv.int.
For tissue or cell samples, homogenization in an appropriate buffer (e.g., ice-cold assay buffer) is the first step, followed by centrifugation to remove cell debris. The resulting supernatant can then be analyzed. To prevent enzymatic degradation of cofactors like NADH in the extract, samples can be passed through a 10 kDa molecular weight cutoff (MWCO) spin filter to remove enzymes sigmaaldrich.com.
Derivatization is a key strategy used to enhance the detectability of KDG in chromatographic methods. The most notable method is the reaction with o-phenylenediamine (OPD) . OPD reacts with the α-keto acid structure of KDG to form a quinoxalinone derivative biorxiv.org. This derivatization is crucial for high-sensitivity analysis as the resulting product is highly fluorescent and has strong UV absorbance, making it ideal for HPLC-based quantification biorxiv.org.
Table 3: Sample Preparation and Derivatization Strategies
| Strategy | Purpose | Procedure | Applicable To |
| Deproteinization | Remove interfering proteins | Addition of perchloric acid or Carrez reagents, followed by centrifugation megazyme.com. | Protein-rich samples (e.g., meat products, cell lysates) megazyme.com. |
| Clarification | Remove color and turbidity | Treatment with polyvinylpolypyrrolidone (PVPP) sigmaaldrich.com. Use of Carrez reagents megazyme.com. | Colored samples (e.g., wine), turbid solutions oiv.intsigmaaldrich.com. |
| Filtration | Remove enzymes/large molecules | Use of a 10 kDa MWCO spin filter sigmaaldrich.com. | Cell and tissue lysates sigmaaldrich.com. |
| Derivatization | Enhance detection sensitivity | Reaction with o-phenylenediamine (OPD) to form a fluorescent quinoxalinone derivative biorxiv.org. | Samples for HPLC-UV/Fluorescence analysis biorxiv.org. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-dehydro-2-deoxy-D-gluconic acid, and how is structural validation performed?
- Methodological Answer : Synthesis often involves phosphorylation or lactonization of precursor sugars. For example, phosphorylation of 2-deoxy-D-gluconic acid derivatives under controlled conditions can yield the target compound. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm hydroxyl and ketone group positioning, alongside mass spectrometry (MS) for molecular weight verification. Comparative analysis with analogs like 3-deoxy-2-keto-6-phosphogluconate (a structural analog) is also used to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Personal Protective Equipment (PPE) : Use EN 166-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats.
- Ventilation : Conduct experiments in fume hoods to prevent inhalation of aerosols.
- Spill Management : Avoid dust generation; use inert absorbents for containment. Refer to safety data from structurally related compounds (e.g., 3-dehydroquinic acid) for emergency response guidelines .
Q. How is this compound characterized in terms of physicochemical properties?
- Methodological Answer : Techniques include:
- Solubility Testing : Assess polar/non-polar solvent compatibility via gradient solubility assays.
- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition temperatures.
- pKa Determination : Potentiometric titration identifies ionization states critical for bioavailability studies. Data from analogs like D-gluconic acid (e.g., logP, melting point) can guide experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the enzymatic activity of this compound in metabolic pathways?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors). Mitigation strategies include:
- Systematic Literature Review : Apply the EPA’s data quality criteria (e.g., exclusion of non-peer-reviewed sources) to filter studies .
- Enzyme Kinetics Replication : Use standardized protocols (e.g., fixed substrate concentrations, temperature controls) to verify activity.
- Analog Cross-Validation : Compare results with structurally similar compounds (e.g., 2-deoxy-D-glucose) to identify conserved mechanistic features .
Q. What experimental designs are effective for elucidating the role of this compound in microbial carbon metabolism?
- Methodological Answer :
- Isotope Labeling : Track C-labeled compound incorporation into metabolic intermediates via LC-MS.
- Genetic Knockout Models : Disrupt genes encoding putative kinases or dehydrogenases in microbial systems (e.g., E. coli) to observe pathway disruptions.
- Metabolomic Profiling : Use high-resolution mass spectrometry (HRMS) to map downstream metabolites in pathways like the Entner-Doudoroff system .
Q. How can computational modeling complement experimental studies of this compound’s interaction with enzymes?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with enzymes (e.g., gluconate dehydrogenases) using tools like AutoDock Vina. Validate predictions with site-directed mutagenesis.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction mechanisms (e.g., keto-enol tautomerization) to identify catalytic residues.
- Data Integration : Cross-reference computational results with structural databases (e.g., NIST Chemistry WebBook) for stereochemical accuracy .
Data Contradiction and Quality Assurance
Q. What strategies address inconsistencies in reported toxicity profiles of this compound derivatives?
- Methodological Answer :
- Dose-Response Reassessment : Conduct in vitro cytotoxicity assays (e.g., MTT assay) across multiple cell lines to identify cell-type-specific effects.
- Environmental Fate Analysis : Use OECD test guidelines (e.g., OECD 301 for biodegradation) to evaluate ecological impacts, ensuring consistency with EPA hazard screening frameworks .
Q. How should researchers prioritize analogs when primary data on this compound is scarce?
- Methodological Answer :
- Cluster-Based Selection : Follow the EPA’s "gluconates cluster" approach, prioritizing analogs with shared functional groups (e.g., 2-keto-3-deoxy-D-gluconate) and validated bioactivity data .
- Read-Across Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to predict properties like bioavailability or enzyme inhibition .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
